Molecular Weight and Halogen Mass Differentiation vs. 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
The target compound has a molecular weight of 288.79 g/mol, which is 44.46 g/mol lower than the 2-bromo-6-substituted analog (333.25 g/mol) . This difference arises from the replacement of bromine (atomic weight ~79.9) with chlorine (atomic weight ~35.45) and represents a 13.3% reduction in molecular mass. In fragment-based or lead-like screening cascades, lower molecular weight directly translates to improved ligand efficiency metrics, assuming comparable potency.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 288.79 g/mol (C₁₂H₁₇ClN₂O₂S) |
| Comparator Or Baseline | 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6): 333.25 g/mol (C₁₂H₁₇BrN₂O₂S) |
| Quantified Difference | Δ = -44.46 g/mol (-13.3%) |
| Conditions | Vendor-reported molecular weights from AKSci and MolCore product datasheets |
Why This Matters
Lower molecular weight improves compliance with Lipinski's Rule of Five and enhances ligand efficiency indices, making the chloro analog a more attractive starting point for oral drug discovery programs.
